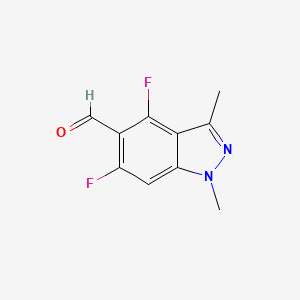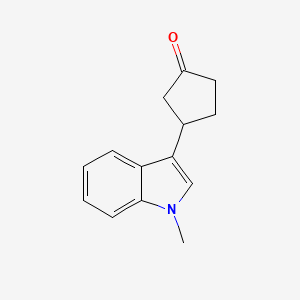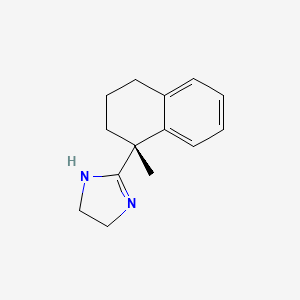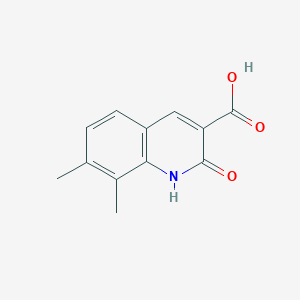
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of transition metal catalysts and solvent-free conditions can be optimized for large-scale production to ensure high yields and minimal byproducts.
化学反応の分析
Types of Reactions: 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
- Oxidation of the formyl group yields 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid.
- Reduction of the formyl group yields 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-methanol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
類似化合物との比較
- 1H-Indazole-5-carbaldehyde
- 4,6-Dichloro-1,3-dimethyl-1H-indazole-5-carbaldehyde
- 4,6-Difluoro-1,3-dimethyl-1H-indazole-3-carbaldehyde
Comparison: 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is unique due to the presence of fluorine atoms at the 4 and 6 positions, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites .
特性
分子式 |
C10H8F2N2O |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
4,6-difluoro-1,3-dimethylindazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8F2N2O/c1-5-9-8(14(2)13-5)3-7(11)6(4-15)10(9)12/h3-4H,1-2H3 |
InChIキー |
HZCSWGVDNCZCAM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=CC(=C(C(=C12)F)C=O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)






![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)




